molecular formula C7H5BrClF2N B6199435 5-bromo-2-chloro-3-(difluoromethyl)aniline CAS No. 2384381-99-9

5-bromo-2-chloro-3-(difluoromethyl)aniline

Cat. No.: B6199435
CAS No.: 2384381-99-9
M. Wt: 256.5
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Description

5-Bromo-2-chloro-3-(difluoromethyl)aniline is an organic compound characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-3-(difluoromethyl)aniline typically involves the introduction of bromine, chlorine, and difluoromethyl groups onto an aniline ring. One common method involves the halogenation of aniline derivatives followed by difluoromethylation. For instance, the difluoromethylation process can be achieved using difluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and difluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-(difluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium nitrite and hydrochloric acid for diazotization, followed by nucleophiles for substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aniline derivatives with new functional groups attached to the aromatic ring .

Scientific Research Applications

5-Bromo-2-chloro-3-(difluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-3-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of halogen and difluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-3-fluoropyridine
  • 5-Bromo-2-chloro-1,3-difluorobenzene
  • 2-Bromo-5-(difluoromethyl)pyridine

Uniqueness

5-Bromo-2-chloro-3-(difluoromethyl)aniline is unique due to the combination of bromine, chlorine, and difluoromethyl groups on the aniline ring. This specific arrangement imparts distinct chemical properties and reactivity compared to other similar compounds, making it particularly useful in specialized applications .

Properties

CAS No.

2384381-99-9

Molecular Formula

C7H5BrClF2N

Molecular Weight

256.5

Purity

95

Origin of Product

United States

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